Alkyl Chain Architecture: C10 5,9-Dimethyl Branching vs. C9 4′,8′-Dimethyl Branching in the Closest Analog
The target compound possesses a 10-carbon 5,9-dimethyldecyl chain, whereas the closest structurally characterized analog, 6-(4′,8′-dimethylnonyl)salicylic acid, bears a 9-carbon 4′,8′-dimethylnonyl chain [1]. In head-to-head antibacterial assays against MRSA, the 4′,8′-dimethylnonyl analog achieved an MIC of 0.39 µg/mL, outperforming the natural anacardic acid 6-[8′(Z),11′(Z),14′-pentadecatrienyl]salicylic acid [2]. Against Streptococcus mutans, the same analog exhibited an MIC of 0.78 µg/mL [3]. The target compound's extended chain length (+1 methylene) and shifted methyl branch positions (5,9 vs. 4,8) are predicted to increase logP by approximately 0.5 units relative to the C9 analog (calculated XLogP3 for the C9 analog: 6.7 [1]), which would be expected to modulate membrane partitioning and target accessibility in a manner distinct from the shorter-chain comparator.
| Evidence Dimension | Alkyl chain length and methyl branching pattern |
|---|---|
| Target Compound Data | C10 chain with methyl branches at positions 5 and 9 (5,9-dimethyldecyl); MW 306.4; formula C19H30O3 |
| Comparator Or Baseline | 6-(4′,8′-Dimethylnonyl)salicylic acid: C9 chain with methyl branches at positions 4′ and 8′; MW 292.4; formula C18H28O3; MIC MRSA = 0.39 µg/mL [2]; MIC S. mutans = 0.78 µg/mL [3] |
| Quantified Difference | +1 methylene (CH2) in alkyl backbone; methyl branch positions shifted from 4′,8′ to 5,9; predicted ΔlogP ≈ +0.5 |
| Conditions | Structural comparison via PubChem records and published MIC data from in vitro broth microdilution assays |
Why This Matters
The distinct alkyl chain architecture may confer differential antibacterial potency and lipophilicity-driven pharmacokinetic properties compared to the well-characterized C9 analog, warranting direct comparative evaluation.
- [1] PubChem. 6-(4',8'-Dimethylnonyl)salicylic acid. CID 12071638. https://pubchem.ncbi.nlm.nih.gov/compound/12071638 (accessed 2026-05-06). View Source
- [2] Green IR, et al. Molecular design of anti-MRSA agents based on the anacardic acid scaffold. Bioorg Med Chem. 2007;15(18):6236-6241. PMID: 17601740. View Source
- [3] Green IR, et al. Design and evaluation of anacardic acid derivatives as anticavity agents. Eur J Med Chem. 2008;43(6):1315-1320. PMID: 17959274. View Source
